molecular formula C8H9BO3 B1448518 3-Formyl-2-methylphenylboronic acid CAS No. 631909-10-9

3-Formyl-2-methylphenylboronic acid

Cat. No.: B1448518
CAS No.: 631909-10-9
M. Wt: 163.97 g/mol
InChI Key: PCMJTYJNVKJFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-2-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound features a formyl group (–CHO) and a methyl group (–CH3) attached to a phenyl ring, along with a boronic acid functional group (–B(OH)2). The presence of these functional groups makes it a valuable intermediate in various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of 3-Formyl-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of this compound involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Pharmacokinetics

The success of the suzuki–miyaura coupling reaction, in which this compound participates, is attributed to the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents . These properties suggest that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . Therefore, the efficacy and stability of this compound are likely to be influenced by factors such as temperature, pH, and the presence of other reactants or catalysts .

Biochemical Analysis

Biochemical Properties

3-Formyl-2-methylphenylboronic acid plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, particularly those involved in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and as an enzyme inhibitor. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins. In cellular metabolism, this compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in cellular energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming covalent bonds with key amino acid residues . This inhibition can be reversible or irreversible, depending on the specific enzyme and the conditions of the reaction. The compound can also act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effective use in biochemical assays. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture and light . Long-term studies have shown that the compound can have lasting effects on cellular function, with some effects persisting even after the compound has been removed from the culture medium . These long-term effects are likely due to the compound’s ability to induce changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can be toxic, causing adverse effects such as liver and kidney damage . The threshold for these toxic effects varies depending on the species and the specific conditions of the study. It is essential to carefully control the dosage to maximize the compound’s beneficial effects while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete . The compound can also interact with cofactors such as NAD+ and FAD, affecting their redox states and influencing metabolic flux . These interactions can lead to changes in the levels of various metabolites, impacting cellular energy production and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . These localizations can affect the compound’s interactions with biomolecules and its overall activity. For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can influence cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-methylphenylboronic acid typically involves the following steps:

    Hydroboration: The addition of a borane (BH3) to an alkene or alkyne to form an organoborane intermediate.

    Oxidation: The organoborane intermediate is then oxidized to form the boronic acid. This step often involves the use of hydrogen peroxide (H2O2) or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration and oxidation processes, followed by formylation using efficient and cost-effective reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-methylphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid (–COOH) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group (–OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4), aryl halides

Major Products

    Oxidation: 3-Carboxy-2-methylphenylboronic acid

    Reduction: 3-Hydroxymethyl-2-methylphenylboronic acid

    Substitution: Biaryl compounds

Scientific Research Applications

3-Formyl-2-methylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the Suzuki-Miyaura coupling reaction.

    Biology: The compound is used in the development of boron-containing drugs and enzyme inhibitors.

    Industry: The compound is used in the production of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formyl-2-methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

3-Formyl-2-methylphenylboronic acid is unique due to the presence of both a formyl group and a methyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. The compound’s ability to participate in various reactions, such as oxidation, reduction, and substitution, further enhances its versatility and utility in scientific research and industrial applications.

Properties

IUPAC Name

(3-formyl-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMJTYJNVKJFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formyl-2-methylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Formyl-2-methylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Formyl-2-methylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Formyl-2-methylphenylboronic acid
Reactant of Route 5
Reactant of Route 5
3-Formyl-2-methylphenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Formyl-2-methylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.